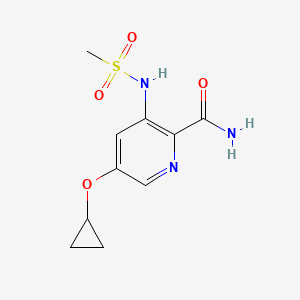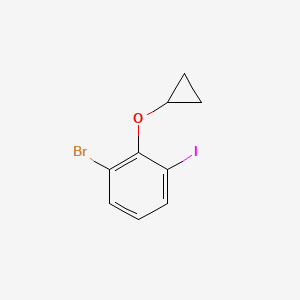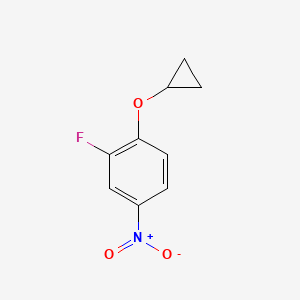
1-Cyclopropoxy-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, featuring a cyclopropoxy group, a fluorine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-fluoro-4-nitrobenzene typically involves multiple steps. One common method includes:
Fluorination: The fluorine atom can be introduced via a halogen exchange reaction, often using potassium fluoride (KF) in a polar aprotic solvent.
Cyclopropoxylation: The cyclopropoxy group can be added through a nucleophilic substitution reaction, where a cyclopropyl alcohol reacts with the benzene derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl).
Substitution: NaOCH3 in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Reduction: 1-Cyclopropoxy-2-fluoro-4-aminobenzene.
Substitution: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene.
Scientific Research Applications
1-Cyclopropoxy-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-fluoro-4-nitrobenzene depends on its chemical structure. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences its reactivity. The fluorine atom also contributes to the compound’s reactivity by stabilizing negative charges through its electronegativity. The cyclopropoxy group can participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations.
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-1-fluoro-2-nitrobenzene: Positional isomer with different substitution pattern.
1-Fluoro-2-nitrobenzene: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness: 1-Cyclopropoxy-2-fluoro-4-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H8FNO3/c10-8-5-6(11(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
YXAIGUUZRHQKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


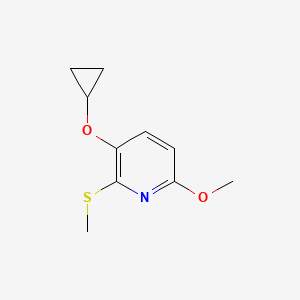
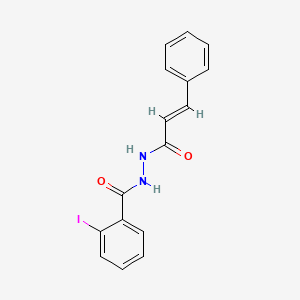

![N-(3-chloro-2-methylphenyl)-4-{2-[(4-fluorophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811018.png)
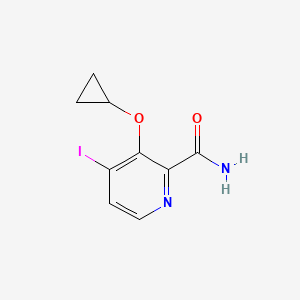

![N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B14811033.png)

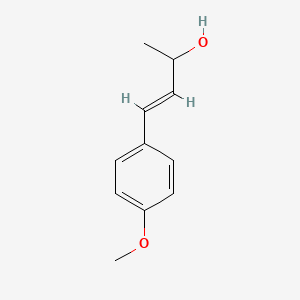

![2-(biphenyl-2-yloxy)-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B14811085.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B14811088.png)
